molecular formula C9H11NO5 B12107616 [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid

Cat. No.: B12107616
M. Wt: 213.19 g/mol
InChI Key: PVDFJQYSHKJAMV-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is a pyridinone derivative characterized by a 4-oxopyridine core with a hydroxymethyl group at position 2, a methoxy group at position 5, and an acetic acid moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxymethyl and methoxy substituents, which may enhance water solubility compared to non-polar analogs.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C9H11NO5/c1-15-8-3-10(4-9(13)14)6(5-11)2-7(8)12/h2-3,11H,4-5H2,1H3,(H,13,14)

InChI Key

PVDFJQYSHKJAMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The pyridine core is typically constructed via cyclization reactions. A common approach involves Knorr-type cyclization using diketones or keto-esters with ammonia or ammonium acetate. For example, reacting ethyl 3-oxobutanoate derivatives with hydroxylamine under acidic conditions yields 4-pyridone intermediates. Subsequent oxidation or substitution introduces the 4-oxo group.

Example Protocol (Adapted from):

  • Step 1 : Ethyl 3-oxobutanoate (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 6 hours.

  • Step 2 : The intermediate is cyclized using acetic anhydride at 120°C to form 4-pyridone.

Methoxy Group Introduction

The 5-methoxy group is introduced via nucleophilic substitution or Mitsunobu reaction . For instance, treating a 5-hydroxy-4-pyridone precursor with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C achieves methylation.

Key Conditions :

ReagentSolventTemperatureYieldReference
CH₃I, K₂CO₃DMF60°C85%
(CH₃O)₂SO₂, NaOHH₂ORT78%

Hydroxymethyl Group Installation

Reduction of Carbonyl Groups

The hydroxymethyl group at position 2 is introduced by reducing a ketone or ester precursor. Sodium borohydride (NaBH₄) or LiAlH₄ in THF or ethanol is commonly used.

Example :

  • Step : 2-Carboxy-5-methoxy-4-pyridone (5 mmol) is treated with NaBH₄ (10 mmol) in ethanol at 0°C, followed by gradual warming to RT. Yield: 72%.

Hydroxymethylation via Aldol Condensation

Alternative methods employ formaldehyde in aldol reactions. For example, reacting 5-methoxy-4-oxopyridine with formaldehyde in the presence of pyrrolidine as a base yields the hydroxymethyl derivative.

Optimization Note : Excess formaldehyde (1.5 eq) and prolonged reaction times (12–24 h) improve yields.

Acetic Acid Moiety Attachment

Coupling Reactions

The acetic acid side chain is introduced via alkylation or amide coupling .

  • Alkylation : Treating the pyridone with ethyl bromoacetate in DMF/K₂CO₃, followed by saponification with NaOH.

  • Coupling : Using EDC/HOBt to conjugate glycine derivatives to the pyridone nitrogen.

Representative Data :

MethodReagentsSolventYieldReference
AlkylationBrCH₂COOEt, K₂CO₃DMF68%
EDC/HOBt CouplingEDC, HOBt, Gly-OHCH₂Cl₂75%

Direct Carboxylation

CO₂ insertion under palladium catalysis has been reported for similar pyridines. For example, using Pd(OAc)₂, PPh₃, and CO₂ in DMSO at 100°C introduces carboxyl groups directly.

Multi-Step Synthesis Optimization

Integrated Protocol (Adapted from , , )

  • Pyridine Ring Formation : Cyclize ethyl 3-oxobutanoate with NH₂OH·HCl to form 4-pyridone.

  • Methoxy Introduction : Methylate C5 using CH₃I/K₂CO₃.

  • Hydroxymethylation : Reduce C2 ketone with NaBH₄.

  • Acetic Acid Attachment : Alkylate with bromoacetic acid, then saponify.

Overall Yield : 42% over four steps.

Challenges and Solutions

  • Regioselectivity : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU).

  • Oxidation Sensitivity : Hydroxymethyl groups are protected as acetates during harsh steps.

Analytical and Purification Techniques

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O) monitor reaction progress.

  • Crystallization : Ethanol/water mixtures (3:1) purify the final product.

  • NMR : Key signals include δ 4.2 ppm (CH₂OH) and δ 3.8 ppm (OCH₃).

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk methylation using dimethyl sulfate reduces expenses vs. CH₃I.

  • Green Chemistry : Solvent-free reactions under microwave irradiation improve sustainability.

Emerging Methodologies

  • Enzymatic Synthesis : Lipases catalyze ester hydrolysis in aqueous media, avoiding harsh acids.

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for large batches.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid exhibit significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µmol/mL)Minimum Bactericidal Concentration (MBC) (µmol/mL)
1Staphylococcus aureus3.04.09
2Escherichia coli3.124.26
3Pseudomonas aeruginosa3.04.26

These findings suggest that the compound may inhibit bacterial growth and biofilm formation, potentially interfering with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

CompoundCOX-2 Inhibition IC50 (µmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

These results indicate that [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid may possess similar inhibitory effects on COX enzymes, contributing to its potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that this compound may also exhibit anticancer properties. Studies have indicated that pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity
A study involving various derivatives of pyridine demonstrated their effectiveness against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of oxidative stress leading to cell death.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridinone-Based Analogs

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid
  • Structure: Differs by iodine substituents at positions 3 and 5 on the pyridinone ring.
  • Reduced solubility in aqueous media compared to the methoxy/hydroxymethyl-substituted target compound.
2-{6-Hydroxy-4-Methyl-3-Oxo-1H,2H,3H-Pyrazolo[3,4-b]Pyridin-5-Yl}Acetic Acid
  • Structure : Incorporates a pyrazolo-pyridine fused ring system with a methyl group and hydroxyl substituents.
  • Key Differences: The fused heterocycle may enhance planarity, influencing DNA intercalation or enzyme binding.
2-{4-Oxo-4H,5H-Thieno[3,2-c]Pyridin-5-Yl}Acetic Acid
  • Structure: Features a thieno-pyridine ring with a sulfur atom.
  • Molecular formula C9H7NO3S suggests altered lipophilicity compared to the target compound .

Non-Pyridinone Analogs

5-(Hydroxymethyl) Acetic Acid
  • Structure : A simple acetic acid derivative with a hydroxymethyl group.
  • Key Differences: Lacks the pyridinone ring, resulting in reduced structural complexity and likely lower target specificity. Reported antimicrobial activity, suggesting the hydroxymethyl group may contribute to bioactive properties .
N-(5-Chloro-2-Methoxyphenyl)-2-(2-(Hydroxymethyl)-5-Methoxy-4-Oxopyridin-1(4H)-Yl)Acetamide
  • Structure : Amide derivative of the target compound with a 5-chloro-2-methoxyphenyl group.
  • Key Differences: The amide linkage may reduce acidity and alter membrane permeability.

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C9H11NO6 229.19* 2-(hydroxymethyl), 5-methoxy
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid C7H5I2NO3 420.93 3,5-diiodo
2-{6-Hydroxy-4-methyl-3-oxo...}acetic acid C9H9N3O4 223.19 Pyrazolo-pyridine, 6-hydroxy, 4-methyl
N-(5-Chloro-2-methoxyphenyl)...acetamide C16H17ClN2O5 352.77 5-chloro-2-methoxyphenyl amide

*Estimated based on structural similarity.

Table 2. Functional Group Impact on Properties

Substituent Effect on Solubility Potential Biological Role
Hydroxymethyl (-CH2OH) Increases polarity Hydrogen bonding with targets
Methoxy (-OCH3) Moderate lipophilicity Enhances membrane permeability
Iodine Reduces solubility Halogen bonding in drug-receptor interactions
Thieno ring (S) Alters electron density Metabolic stability

Biological Activity

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in pharmacological applications.

The molecular formula of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is C11H13N1O4, with a molecular weight of approximately 237.23 g/mol. Its structure includes a hydroxymethyl group and a methoxy group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 75 µg/mL to over 150 µg/mL, depending on the specific bacterial strains tested .

Compound MIC (µg/mL) Bacterial Strain
Pyridine Derivative 175Bacillus subtilis
Pyridine Derivative 2125Enterococcus faecalis
Related Compound<125Escherichia coli
Related Compound150Pseudomonas aeruginosa

Anticancer Activity

Preliminary studies suggest that pyridine derivatives can exhibit anticancer properties. For example, certain analogs have been shown to induce apoptosis in cancer cell lines, such as MCF7 breast cancer cells. The observed IC50 values for these compounds indicate promising potential as therapeutic agents in cancer treatment .

The biological activity of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial growth and proliferation.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest in cancer cells, leading to increased rates of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain pyridine derivatives are known to increase ROS levels, contributing to cytotoxic effects in tumor cells.

Case Studies

Several case studies have highlighted the efficacy of pyridine derivatives in various biological assays:

  • Antibacterial Efficacy : A study evaluating the antibacterial effects of a series of pyridine derivatives found that modifications at the hydroxymethyl and methoxy positions significantly enhanced activity against resistant strains of bacteria.
  • Anticancer Screening : In vitro studies on MCF7 and U87MG glioblastoma cell lines demonstrated that specific substitutions on the pyridine ring led to enhanced cytotoxicity, with IC50 values dropping below 10 µM for some compounds.
  • Pharmacokinetic Studies : Research involving animal models has shown that certain analogs exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid, and how can purity be validated?

  • Methodology : Utilize protocols from analogous pyridinone derivatives, such as those described in patents for optically active acetic acid derivatives (e.g., chiral resolution via enzymatic catalysis or asymmetric synthesis) . Post-synthesis, validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1^1H/13^13C NMR (e.g., δ 4.2 ppm for hydroxymethyl protons) and FTIR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodology : Conduct in vitro enzyme inhibition assays targeting pathways like aldose reductase (ALR2), referencing protocols for hydroxypyridinone derivatives. For example:

  • Prepare ALR2 enzyme solution (0.1 U/mL) and measure IC50_{50} using DL-glyceraldehyde as substrate .
  • Compare selectivity against aldehyde reductase (ALR1) to assess off-target effects.

Q. What safety protocols are essential for handling this compound?

  • Methodology : Follow SDS guidelines for structurally similar compounds (e.g., 2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid):

  • Use PPE (gloves, lab coat, goggles).
  • Store at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of ALR2 inhibition by this compound?

  • Methodology :

Obtain ALR2 crystal structure (PDB ID: 1US0) and prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Perform docking simulations (AutoDock Vina) focusing on catalytic residues (Tyr48, His110).

Validate binding poses via MD simulations (NAMD, 100 ns) .

  • Key Data : Reference compound 7l (IC50_{50} = 0.789 µM) showed hydrogen bonding with Trp111 and hydrophobic interactions with Leu300 .

Q. How can contradictory metabolite profiles in literature be resolved?

  • Methodology :

  • Use high-resolution LC-MS/MS (Q-TOF) with stable isotope labeling to distinguish phase I/II metabolites.
  • Compare fragmentation patterns to reference standards (e.g., methoxyimino-acetate derivatives in metabolic maps) .
  • Example : In rat models, major metabolites of related compounds include hydroxylated and glucuronidated forms .

Q. What analytical strategies distinguish stereoisomers during synthesis?

  • Methodology :

  • Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) or capillary electrophoresis with cyclodextrin additives.
  • Confirm enantiomeric excess (ee) via polarimetry or Mosher ester derivatization .

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